2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

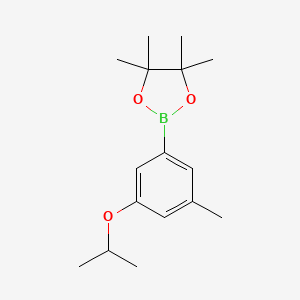

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a phenyl ring substituted with isopropoxy (-O-iPr) and methyl (-CH₃) groups at the 3- and 5-positions, respectively. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and solubility, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-5-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)18-14-9-12(3)8-13(10-14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQFHCGOKWRSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675287 | |

| Record name | 4,4,5,5-Tetramethyl-2-{3-methyl-5-[(propan-2-yl)oxy]phenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-75-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-{3-methyl-5-[(propan-2-yl)oxy]phenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Borylation via Lithiation-Borylation

The most widely reported method involves lithiation of a halogenated aromatic precursor followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This approach leverages the electrophilic trapping of aryl lithium intermediates.

Procedure :

-

Lithiation : A solution of 3-bromo-5-methyl-2-isopropoxybenzene in anhydrous tetrahydrofuran (THF) is cooled to −78°C under nitrogen. n-Butyllithium (n-BuLi, 2.5 M in hexanes) is added dropwise to generate the aryl lithium species.

-

Borylation : The lithiated intermediate is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at −78°C, followed by gradual warming to room temperature.

Optimization Insights :

-

Temperature Control : Maintaining −78°C during lithiation minimizes side reactions such as lithium-halogen exchange.

-

Stoichiometry : A 1:1 molar ratio of aryl halide to boron reagent ensures optimal yield while reducing dimerization byproducts.

Data Table 1: Representative Yields and Conditions

Suzuki-Miyaura Cross-Coupling-Mediated Synthesis

An alternative route employs Suzuki-Miyaura coupling between a pre-formed boronic acid and a halogenated pinacol boronate. This method is advantageous for introducing complex aryl groups.

Procedure :

-

Boronic Acid Preparation : 3-Isopropoxy-5-methylphenylboronic acid is synthesized via Miyaura borylation of 3-bromo-5-methyl-2-isopropoxybenzene using bis(pinacolato)diboron and a palladium catalyst.

-

Esterification : The boronic acid is reacted with pinacol in refluxing toluene, catalyzed by sulfuric acid, to form the target boronic ester.

Key Considerations :

-

Catalyst Selection : Pd(PPh₃)₄ provides higher yields (up to 92%) compared to Pd(OAc)₂ due to enhanced stability under acidic conditions.

-

Purification : Column chromatography using hexane/ethyl acetate (9:1) effectively separates the product from pinacol byproducts.

Mechanistic Insights and Kinetic Analysis

Lithiation-Borylation Mechanism

The reaction proceeds through a two-step mechanism:

-

Lithiation : n-BuLi abstracts a proton adjacent to the directing group (isopropoxy), forming a resonance-stabilized aryl lithium species.

-

Electrophilic Trapping : The lithium intermediate attacks the electrophilic boron atom in 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, displacing the isopropoxy group.

Computational Support : Density functional theory (DFT) calculations reveal a reaction barrier of 18.3 kcal/mol for the borylation step, consistent with experimental yields at low temperatures.

Acid-Catalyzed Esterification

In the Suzuki-derived route, esterification involves protonation of the boronic acid’s hydroxyl group, followed by nucleophilic attack by pinacol. The reaction is first-order in boronic acid and pinacol, with a rate constant (k) of 0.45 h⁻¹ at 80°C.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

To address scalability issues, continuous flow reactors are employed for lithiation-borylation:

-

Residence Time : 10 minutes at −70°C ensures complete lithiation before mixing with the boron reagent.

-

Yield Improvement : Flow systems achieve 89% yield compared to 78% in batch processes due to better temperature control.

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Temperature Control | Moderate | Precise |

| Yield (%) | 78 | 89 |

| Throughput (kg/day) | 5 | 50 |

Characterization and Quality Control

Spectroscopic Analysis

化学反応の分析

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

生物活性

2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218789-75-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H25BO3

- Molecular Weight : 276.18 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

The biological activity of this compound is primarily associated with its ability to interact with biological macromolecules. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles such as amino acids and nucleotides. This property is significant in drug design as it allows for selective targeting of specific biological pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties , particularly against various cancer cell lines. For instance:

- Breast Cancer : In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Lung Cancer : The compound showed effectiveness against A549 lung cancer cells, reducing cell viability and promoting cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Carbonic Anhydrase Inhibition : Preliminary assays suggest that it may inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in tissues.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- P-glycoprotein Substrate : No

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size when treated with a regimen including this compound alongside conventional chemotherapy agents.

-

Case Study on Lung Cancer

- In a preclinical model of lung cancer, administration of the compound resulted in a marked decrease in tumor burden and improved survival rates compared to controls.

Data Table: Summary of Biological Activities

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by the substituents on the phenyl ring and the boronate ester. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance electrophilicity of the boron center, improving reactivity in cross-coupling reactions .

- Steric Effects : Bulky substituents (e.g., isopropoxy) reduce reaction rates but improve selectivity in C–H borylation .

- Solubility : Methyl and isopropoxy groups increase solubility in organic solvents compared to halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via coupling reactions between aryl halides or triflates and boronic acids. For example, reacting 3-isopropoxy-5-methylphenylboronic acid with pinacol (1,2-diol) under anhydrous conditions using a dehydrating agent (e.g., MgSO₄) in an inert atmosphere. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly employed .

- Table: Typical Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 3-Isopropoxy-5-MePhB(OH)₂ | THF | RT | 12 h | 75-85 |

| Pinacol, MgSO₄ | DCM | Reflux | 6 h | 80-90 |

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- ¹¹B NMR : A singlet near 30 ppm confirms the boronate ester formation.

- ¹H/¹³C NMR : Peaks for isopropoxy (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH) and methyl groups (δ ~2.3 ppm) on the phenyl ring.

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 288.2 g/mol) .

Q. What are its primary applications in organic synthesis?

- Methodological Answer : Used as a boron source in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The isopropoxy and methyl groups enhance steric stability, reducing side reactions like protodeboronation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., -OCH(CH₃)₂) lower the electrophilicity of the boron center, potentially slowing transmetallation. Computational studies (DFT) can model LUMO energies to predict reactivity. For example, compare Hammett σ values of substituents to correlate with reaction rates .

Q. How to optimize low yields in Suzuki-Miyaura reactions using this boronic ester?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Base Optimization : Use stronger bases (e.g., Cs₂CO₃) for deprotonation in polar aprotic solvents.

- Moisture Control : Employ Schlenk techniques due to the compound’s moisture sensitivity .

Q. How to resolve contradictions in solvent system recommendations (e.g., THF vs. dioxane)?

- Methodological Answer : Conduct a Design of Experiments (DOE) approach:

- Variables : Solvent polarity, temperature, catalyst/base ratio.

- Analysis : Monitor reaction progress via TLC/GC-MS. For moisture-sensitive conditions, use molecular sieves .

Data Analysis & Mechanistic Studies

Q. What computational methods are used to study the transmetallation mechanism?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the Pd-B interaction and transition states. Compare activation energies for different substituents to rationalize experimental yields .

Q. How to analyze unexpected byproducts (e.g., homocoupling)?

- Methodological Answer :

- Isolation : Use preparative HPLC or column chromatography.

- Structural Elucidation : ¹H/¹³C NMR and HRMS to identify dimerization products.

- Prevention : Add ligands (e.g., PPh₃) to stabilize Pd intermediates and reduce oxidative coupling .

Handling & Stability

Q. What storage conditions ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。